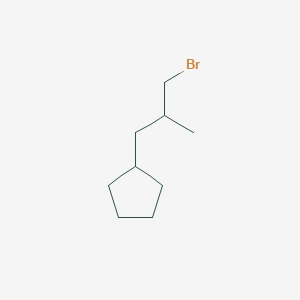

(3-bromo-2-methylpropyl)cyclopentane

Description

Contextualization within Branched Alkyl Halide and Cycloalkane Chemistry

(3-bromo-2-methylpropyl)cyclopentane is a member of two significant classes of organic compounds: alkyl halides and cycloalkanes. libretexts.org Alkyl halides, also known as haloalkanes, are compounds where one or more hydrogen atoms in an alkane have been replaced by a halogen—in this case, bromine. libretexts.org The carbon-halogen bond is a key functional group that imparts specific reactivity to the molecule. libretexts.org This bond is polarized, with the carbon atom being electrophilic and the halogen atom being nucleophilic. libretexts.org

The "branched" aspect of this molecule refers to the non-linear arrangement of carbon atoms in the propyl side chain attached to the cyclopentane (B165970) ring. This branching can influence the compound's physical properties and its reactivity in chemical reactions. libretexts.org

Cycloalkanes are saturated hydrocarbons featuring a ring of carbon atoms. libretexts.org These cyclic structures are prevalent in many natural products and are fundamental building blocks in organic synthesis. libretexts.orgnumberanalytics.com Cycloalkanes with five or six-membered rings, such as the cyclopentane in this molecule, are particularly common and stable. libretexts.org The properties and reactivity of cycloalkanes are influenced by factors like ring strain, which arises from the deviation of bond angles from the ideal tetrahedral angle. numberanalytics.com

Significance of Brominated Cycloalkanes as Synthetic Intermediates

Brominated organic compounds, including brominated cycloalkanes, are highly valuable in organic synthesis. nih.gov The bromine atom is an excellent leaving group, meaning it can be readily displaced by a wide variety of nucleophiles. This property makes brominated compounds versatile starting materials for the synthesis of more complex molecules. smolecule.com

The reactions that brominated cycloalkanes can undergo include:

Nucleophilic Substitution: The bromine atom can be replaced by other functional groups, such as hydroxyl groups (to form alcohols), alkoxy groups (to form ethers), or cyano groups. smolecule.com

Elimination Reactions: Under the right conditions, typically with a strong base, a molecule of hydrogen bromide can be eliminated from the structure to form an alkene. smolecule.com

The ability to introduce new functional groups and to form carbon-carbon double bonds makes brominated cycloalkanes powerful intermediates in the construction of a diverse array of organic molecules, including pharmaceuticals and natural products. studysmarter.co.ukncert.nic.in Free-radical bromination is a particularly useful reaction as it can install a bromine atom onto an otherwise unreactive molecule, opening up pathways for further chemical transformations. masterorganicchemistry.com

General Structural Characteristics and IUPAC Nomenclature of this compound

The name "this compound" precisely describes its molecular structure according to the rules of the International Union of Pure and Applied Chemistry (IUPAC). periodicchemistry.comopentextbc.ca Let's break down the name:

cyclopentane: This is the parent structure, a five-membered ring of carbon atoms. numberanalytics.com

propyl: A three-carbon alkyl group is attached to the cyclopentane ring.

2-methyl: A methyl group (-CH3) is attached to the second carbon of the propyl side chain.

3-bromo: A bromine atom is attached to the third carbon of the propyl side chain.

The entire substituted alkyl group, "(3-bromo-2-methylpropyl)", is treated as a single substituent on the cyclopentane ring.

The numbering of the propyl chain starts from the carbon atom attached to the cyclopentane ring. Therefore, the structure consists of a cyclopentane ring bonded to a propyl group, which is itself substituted with a methyl group at the second position and a bromine atom at the third position.

Below is a table summarizing some of the key structural and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C9H17Br | uni.lu |

| Monoisotopic Mass | 204.05136 Da | uni.lu |

| SMILES | CC(CC1CCCC1)CBr | uni.lu |

| InChIKey | HPDLHUGSDQKNMV-UHFFFAOYSA-N | uni.lu |

| Predicted XlogP | 4.3 | uni.lu |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-bromo-2-methylpropyl)cyclopentane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17Br/c1-8(7-10)6-9-4-2-3-5-9/h8-9H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPDLHUGSDQKNMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1CCCC1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 3 Bromo 2 Methylpropyl Cyclopentane

Nucleophilic Substitution Reaction Pathways

Nucleophilic substitution reactions of (3-bromo-2-methylpropyl)cyclopentane involve the replacement of the bromide leaving group by a nucleophile. The specific pathway, whether S(_N)1 or S(_N)2, is highly dependent on the reaction conditions and the nature of the nucleophile.

S(_N)1 Mechanisms: Carbocation Formation and Potential Rearrangements

The S(_N)1 (unimolecular nucleophilic substitution) mechanism proceeds through a carbocation intermediate. pearson.comlibretexts.org For this compound, the departure of the bromide ion would initially form a primary carbocation. Primary carbocations are inherently unstable and prone to rearrangement to form more stable carbocations. libretexts.org

In this case, a 1,2-hydride shift from the adjacent tertiary carbon would lead to the formation of a much more stable tertiary carbocation. libretexts.org This rearrangement is a critical step that significantly influences the final product distribution. libretexts.org Once the more stable tertiary carbocation is formed, it can be attacked by a nucleophile. pearson.com For instance, in a solvolysis reaction with a weak nucleophilic solvent like ethanol, the rearranged tertiary carbocation would be the major intermediate leading to the substitution product. pearson.compearson.com

Table 1: Hypothetical S(_N)1 Reaction Products and Intermediates

| Reactant | Intermediate (Initial) | Intermediate (Rearranged) | Major Substitution Product |

|---|

S(_N)2 Mechanisms: Stereochemical Inversion and Steric Effects

The S(_N)2 (bimolecular nucleophilic substitution) mechanism is a single-step process where the nucleophile attacks the carbon atom bearing the leaving group from the backside, leading to an inversion of stereochemistry. libretexts.org For primary alkyl halides, the S(_N)2 pathway is generally favored, especially with strong nucleophiles. libretexts.orglibretexts.org

However, the structure of this compound presents significant steric hindrance due to the bulky cyclopentyl group and the methyl group on the beta-carbon. byjus.com This steric bulk can impede the backside attack of the nucleophile, thereby slowing down the S(_N)2 reaction rate. youtube.comlearncbse.in Despite this, with a strong, unhindered nucleophile, the S(_N)2 pathway can still occur, resulting in a product with inverted stereochemistry at the carbon where substitution takes place.

Competing Solvolysis Reactions and Product Distribution

During solvolysis, where the solvent acts as the nucleophile, a competition between S(_N)1 and S(_N)2 mechanisms can be observed. pearson.com The polarity of the solvent plays a crucial role; polar protic solvents favor S(_N)1 reactions by stabilizing the carbocation intermediate, while polar aprotic solvents can accelerate S(_N)2 reactions. libretexts.org

Given the structure of this compound, which is a primary halide but can form a stable tertiary carbocation upon rearrangement, the product distribution in solvolysis is expected to be a mixture. The S(_N)1 pathway leading to the rearranged product is likely to be a major route, particularly in polar protic solvents. libretexts.org

Table 2: Predicted Product Distribution in Solvolysis with Ethanol

| Reaction Pathway | Product | Predicted Yield |

|---|---|---|

| S(_N)1 (Rearranged) | 2-cyclopentyl-2-ethoxy-2-methylpropane | Major |

| S(_N)2 | 1-cyclopentyl-2-ethoxy-2-methylpropane | Minor |

Elimination Reaction Profiles (E1, E2)

Elimination reactions of this compound lead to the formation of alkenes. The regioselectivity and stereoselectivity of these reactions are governed by the specific elimination pathway, E1 or E2.

Regioselectivity (Saytzeff vs. Hofmann Product) and Stereoselectivity in Alkene Formation

E2 Reactions: The E2 (bimolecular elimination) mechanism is a concerted process that requires a strong base. libretexts.org The regioselectivity of the E2 reaction is influenced by the steric bulk of the base. chemistnotes.comvaia.com

With a small, strong base like sodium ethoxide, the major product is typically the more substituted and more stable alkene, known as the Saytzeff product . geeksforgeeks.org For this compound, this would be 1-cyclopentyl-2-methylprop-1-ene.

With a bulky, strong base like potassium tert-butoxide, the major product is the less substituted and less stable alkene, known as the Hofmann product . chemistnotes.commasterorganicchemistry.com The bulky base preferentially abstracts the more accessible proton from the less hindered carbon, leading to (3-cyclopentyl-2-methylprop-1-ene).

E1 Reactions: The E1 (unimolecular elimination) mechanism proceeds through the same carbocation intermediate as the S(_N)1 reaction. khanacademy.org Therefore, it is also subject to carbocation rearrangements. libretexts.org Following the formation of the more stable tertiary carbocation, a weak base (like the solvent) will abstract a proton from an adjacent carbon to form a double bond. E1 reactions generally favor the formation of the more substituted alkene (Saytzeff's rule). pearson.com

Table 3: Regioselectivity in E2 Elimination

| Base | Major Product (Alkene) | Rule |

|---|---|---|

| Sodium Ethoxide (small base) | 1-cyclopentyl-2-methylprop-1-ene | Saytzeff |

Competition between Substitution and Elimination Pathways

A significant aspect of the reactivity of this compound is the competition between substitution and elimination reactions. libretexts.orgyoutube.com The outcome is primarily determined by the nature of the nucleophile/base and the reaction temperature.

Strong, unhindered nucleophiles/bases (e.g., hydroxide, ethoxide) will favor S(_N)2 and E2 pathways. Since the substrate is a primary halide, S(_N)2 is generally favored, but the beta-branching increases the likelihood of E2 elimination. youtube.com

Strong, hindered bases (e.g., tert-butoxide) are poor nucleophiles and will strongly favor E2 elimination, leading to the Hofmann product. libretexts.orgyoutube.com

Weak nucleophiles/bases (e.g., water, ethanol) will favor S(_N)1 and E1 pathways, especially with heating. khanacademy.org This will lead to a mixture of substitution (rearranged) and elimination (Saytzeff) products. vaia.com

Higher temperatures generally favor elimination over substitution.

Table 4: Summary of Competing Reactions

| Reagent | Primary Mechanism(s) | Major Product Type |

|---|---|---|

| Strong, non-bulky base (e.g., NaOEt) | S(_N)2 / E2 | Mixture of substitution and Saytzeff elimination |

| Strong, bulky base (e.g., t-BuOK) | E2 | Hofmann elimination |

Table of Compound Names

| IUPAC Name |

| This compound |

| 1-cyclopentyl-2-methylpropan-1-yl cation |

| 1-cyclopentyl-2-methylpropan-2-yl cation |

| 2-cyclopentyl-2-ethoxy-2-methylpropane |

| 1-cyclopentyl-2-ethoxy-2-methylpropane |

| 1-cyclopentyl-2-methylprop-1-ene |

| (3-cyclopentyl-2-methylprop-1-ene) |

| Sodium ethoxide |

| Potassium tert-butoxide |

| Ethanol |

| Water |

| Hydroxide |

Organometallic Reactivity and Cross-Coupling Applications

The carbon-bromine bond in this compound is the primary site of reactivity for the formation of organometallic species. The polarity of this bond, with an electrophilic carbon atom, allows for oxidative insertion by various metals to form highly nucleophilic organometallic reagents.

Formation of Organometallic Reagents (e.g., Grignard, Organolithium, Organozinc)

The synthesis of organometallic reagents from alkyl halides is a fundamental transformation in organic synthesis. For this compound, these reactions would involve the direct insertion of a metal into the C-Br bond.

Grignard Reagents: The reaction of this compound with magnesium metal, typically in an ether solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), is expected to produce the corresponding Grignard reagent, (2-methyl-3-cyclopentylpropyl)magnesium bromide. youtube.comyoutube.com The magnesium inserts itself between the carbon and bromine atoms, reversing the polarity of the attached carbon atom and making it strongly nucleophilic. youtube.com

Organolithium Reagents: Formation of an organolithium reagent could be achieved through reaction with lithium metal. This process often requires a radical initiator or sonication and results in the formation of (2-methyl-3-cyclopentylpropyl)lithium.

Organozinc Reagents: Organozinc halides are commonly prepared from alkyl bromides for use in cross-coupling reactions. The reaction of this compound with zinc dust would yield the corresponding organozinc bromide. These reagents are generally less reactive than their Grignard or organolithium counterparts, which often imparts greater functional group tolerance in subsequent reactions.

The general conditions for the formation of these reagents are summarized below.

| Organometallic Reagent | Typical Metal | Solvent | General Conditions |

| Grignard Reagent | Magnesium (Mg) | Diethyl ether, THF | Anhydrous, inert atmosphere |

| Organolithium Reagent | Lithium (Li) | Pentane, Hexane | Anhydrous, inert atmosphere |

| Organozinc Reagent | Zinc (Zn) | THF, DMF | Anhydrous, inert atmosphere |

Carbon-Carbon Bond Forming Reactions (e.g., Negishi-type cross-coupling of branched alkyl bromides)

Organometallic reagents derived from this compound are powerful nucleophiles for creating new carbon-carbon bonds. The Negishi cross-coupling reaction, which pairs an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst, is particularly well-suited for sterically hindered secondary alkyl groups. organic-chemistry.org

In a typical Negishi coupling, the (2-methyl-3-cyclopentylpropyl)zinc bromide would be coupled with various aryl or vinyl halides. organic-chemistry.orgresearchgate.net Palladium catalysts, often supported by specialized phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, are highly effective for this transformation. These catalysts facilitate the coupling of sp³-hybridized carbon centers with sp²-hybridized carbons, a process that can be challenging due to competing side reactions like β-hydride elimination. organic-chemistry.org However, modern catalysts have shown high efficiency for such couplings, even at room temperature. organic-chemistry.org

Research on similar branched alkylzinc reagents demonstrates their successful coupling with a wide array of (hetero)aryl halides, tolerating various functional groups and achieving high yields. organic-chemistry.orgdntb.gov.ua

Below is a table showing representative Negishi cross-coupling reactions of other alkylzinc reagents with aryl bromides, illustrating the potential applications for the organozinc derivative of this compound.

| Alkylzinc Reagent | Coupling Partner | Catalyst | Solvent | Yield (%) | Reference |

| i-PrZnBr | 4-Bromobenzonitrile | Pd-NHC Complex | Dioxane | >99 | organic-chemistry.org |

| s-BuZnBr | 1-Bromo-4-nitrobenzene | Pd-NHC Complex | Dioxane | >99 | organic-chemistry.org |

| c-PrZnBr | 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | THF/NMP | 95 | researchgate.net |

Radical-Mediated Transformations

Homolytic cleavage of the carbon-bromine bond in this compound can generate a secondary alkyl radical. This reactive intermediate can participate in various radical-mediated reactions.

Free Radical Chain Additions to Olefinic Substrates

The (2-methyl-3-cyclopentylpropyl) radical can be generated from the parent bromide using a radical initiator, such as azobisisobutyronitrile (AIBN), and a reducing agent like tributyltin hydride (Bu₃SnH). This radical can then add across the double bond of an olefinic substrate in a free-radical chain reaction. st-andrews.ac.uk

The process involves three key steps:

Initiation: A radical initiator generates a tin radical from Bu₃SnH, which then abstracts the bromine atom from this compound to form the alkyl radical.

Propagation: The alkyl radical adds to the alkene, creating a new carbon-centered radical. This new radical then abstracts a hydrogen atom from another molecule of Bu₃SnH, yielding the final product and regenerating the tin radical to continue the chain.

Termination: Two radical species combine to end the chain.

This method allows for the formation of a new carbon-carbon bond at the site of the olefin. The regioselectivity of the addition is typically governed by the stability of the radical intermediate formed after addition to the alkene.

Intramolecular Radical Cyclization Reactions

Intramolecular radical cyclization requires a molecule to possess both a radical precursor (like the C-Br bond) and an unsaturated functional group (like an alkene or alkyne) that can act as a radical acceptor. rsc.orgthieme-connect.de The parent compound, this compound, is a saturated alkyl halide and lacks the internal π-system necessary to undergo an intramolecular radical cyclization.

For such a reaction to occur, the cyclopentyl or propyl moiety would need to contain a site of unsaturation appropriately positioned to allow for a sterically favored ring-closing reaction (typically forming a 5- or 6-membered ring). Without this feature, the generated radical will preferentially engage in intermolecular reactions, such as the chain additions described above, or be reduced by the hydrogen donor. mdpi.com

Advanced Spectroscopic and Chromatographic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds by providing detailed information about the chemical environment of individual atoms. For (3-bromo-2-methylpropyl)cyclopentane, a combination of one-dimensional and two-dimensional NMR techniques would be employed for a complete structural assignment.

¹H NMR for Proton Environment and Coupling Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments, their chemical shifts (δ), the integration of proton signals (relative number of protons), and the spin-spin coupling between neighboring protons. Based on the structure of this compound, a complex spectrum with multiple signals is anticipated.

Predicted ¹H NMR Data:

Protons on the cyclopentane (B165970) ring: These would appear as a series of overlapping multiplets in the upfield region, typically between δ 1.0 and 2.0 ppm. The exact chemical shifts and coupling patterns would be complex due to the diastereotopic nature of the methylene (B1212753) protons and their coupling to the methine proton on the ring.

Protons on the propyl side chain: The methine proton adjacent to the cyclopentyl group and the methyl group would likely resonate at a distinct chemical shift. The two methylene protons adjacent to the bromine atom are expected to be the most downfield-shifted aliphatic protons due to the deshielding effect of the bromine atom, likely appearing as a doublet of doublets. The methyl protons would appear as a doublet, coupled to the adjacent methine proton.

A detailed analysis of the coupling constants (J-values) would be crucial in establishing the connectivity between the different proton environments.

¹³C NMR for Carbon Skeleton and Hybridization Information

The ¹³C NMR spectrum reveals the number of unique carbon environments and their hybridization states. For this compound, nine distinct carbon signals are expected, corresponding to the nine carbon atoms in the molecule.

Predicted ¹³C NMR Data:

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-Br (CH₂) | ~35-45 |

| CH-CH₃ | ~30-40 |

| CH₂-cyclopentyl | ~40-50 |

| CH-cyclopentyl | ~40-50 |

| Cyclopentyl CH₂ | ~25-35 |

| CH₃ | ~15-25 |

The predicted values are estimates and can vary based on the specific conformation and solvent used.

The carbon atom attached to the bromine (C-Br) would be significantly downfield-shifted compared to the other sp³ hybridized carbons due to the electronegativity of the bromine atom. The remaining carbon signals of the cyclopentyl ring and the propyl side chain would appear in the typical aliphatic region.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

To unambiguously assign all proton and carbon signals and confirm the connectivity of the atoms, a suite of two-dimensional NMR experiments is essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other (typically through two or three bonds). This would be instrumental in tracing the proton-proton connectivities within the cyclopentane ring and along the propyl side chain. For instance, the correlation between the methyl protons and the adjacent methine proton would be clearly visible.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. Each cross-peak in an HSQC spectrum links a specific proton signal to its attached carbon signal. This allows for the direct assignment of the carbon signals based on the already assigned proton signals (or vice versa).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation pattern.

Electron Ionization Mass Spectrometry (EI-MS) for Fragmentation Pattern Analysis and Molecular Weight Confirmation

In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. The resulting mass spectrum displays the molecular ion peak (M⁺) and various fragment ion peaks. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Expected Fragmentation Pattern:

The fragmentation of this compound would likely proceed through several pathways:

Loss of a bromine radical: This would result in a prominent fragment ion [M-Br]⁺.

Cleavage of the C-C bond between the cyclopentyl ring and the propyl side chain: This would lead to the formation of a cyclopentyl cation and a bromo-methylpropyl radical, or vice versa.

Fragmentation of the cyclopentane ring: This would produce a series of smaller fragment ions.

Loss of HBr: A peak corresponding to [M-HBr]⁺ may also be observed.

| Ion | m/z (for ⁷⁹Br/⁸¹Br) | Identity |

| [C₉H₁₇Br]⁺ | 204/206 | Molecular Ion (M⁺) |

| [C₉H₁₇]⁺ | 125 | [M-Br]⁺ |

| [C₅H₉]⁺ | 69 | Cyclopentyl cation |

| [C₄H₈Br]⁺ | 135/137 | Bromo-methylpropyl fragment |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental composition. For this compound, HRMS would be used to confirm the molecular formula C₉H₁₇Br.

Calculated Exact Mass:

The theoretical monoisotopic mass of this compound (C₉H₁₇⁷⁹Br) can be calculated with high precision.

C₉H₁₇⁷⁹Br: 204.05136 Da. uni.lu

C₉H₁₇⁸¹Br: 206.04931 Da.

An experimentally determined high-resolution mass that matches this calculated value to within a few parts per million (ppm) would provide unambiguous confirmation of the elemental composition of the molecule.

Chromatographic Separations for Purity and Isomer Analysis

Chromatography is a cornerstone for the analysis of isomeric mixtures, which are often challenging to separate due to their similar physicochemical properties. vurup.sk For a compound like this compound, which possesses both structural and stereoisomers, chromatographic techniques are indispensable for both purification and analytical characterization.

Gas chromatography (GC) is a powerful technique for separating volatile compounds like this compound. libretexts.org The separation is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. libretexts.org The retention time, the time it takes for a compound to travel through the column, is a key parameter for identification. For bromoalkanes, retention times generally increase with molecular weight and boiling point. researchgate.net Therefore, in a synthetic mixture, this compound would be expected to elute later than smaller reactants and earlier than higher molecular weight byproducts. The choice of stationary phase is critical for achieving good resolution, especially for separating structural isomers which have the same molecular formula but different atomic arrangements. vurup.skvernier.com

When coupled with a mass spectrometer (MS), GC becomes an even more formidable analytical tool (GC-MS). oup.com As the separated components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments.

For this compound, the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the two stable isotopes of bromine, 79Br and 81Br, which have a nearly 1:1 natural abundance. libretexts.orgdocbrown.info This results in two peaks of almost equal intensity (M+ and M+2). Key fragmentation pathways for alkyl halides often involve the cleavage of the carbon-halogen bond. docbrown.info For this compound, the loss of a bromine radical would generate a stable secondary carbocation fragment. Another significant fragmentation pattern for cyclopentane derivatives is the loss of an ethene molecule from the ring. docbrown.info

Table 1: Predicted GC-MS Data for this compound

| Feature | Description | Predicted Value/Observation |

| Molecular Ion (M+) | The ionized, intact molecule. | Two peaks of nearly equal intensity at m/z 204 and 206, corresponding to [C₉H₁₇⁷⁹Br]⁺ and [C₉H₁₇⁸¹Br]⁺. uni.lu |

| Key Fragment 1 | Loss of Bromine radical (•Br). | A fragment at m/z 125, corresponding to [C₉H₁₇]⁺. docbrown.info |

| Key Fragment 2 | Fragmentation of the cyclopentyl ring. | A fragment at m/z 41, corresponding to the allyl cation [C₃H₅]⁺, is a common feature in the mass spectra of cyclopentyl compounds. docbrown.info |

| Retention Index | A measure of retention relative to n-alkanes. | Dependent on the specific GC column and conditions, but would be higher than for smaller bromoalkanes. researchgate.net |

This table contains predicted data based on general principles of mass spectrometry and gas chromatography.

This compound has two stereocenters, meaning it can exist as four stereoisomers (two pairs of enantiomers). Enantiomers have identical physical properties in an achiral environment, making their separation impossible with standard GC or HPLC columns. mdpi.com Chiral chromatography is the definitive method for separating enantiomers and assessing the enantiomeric purity of a sample. sigmaaldrich.com

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. azom.com For gas chromatography, cyclodextrin-based CSPs are widely used for the separation of a variety of chiral compounds, including halogenated hydrocarbons. azom.comnih.gov The toroidal structure of cyclodextrins allows for the formation of transient inclusion complexes with the analyte molecules, and the chiral environment of the derivatized cyclodextrin (B1172386) leads to differential binding energies for the enantiomers, enabling their separation. azom.com

The separation of the diastereomeric pairs can often be achieved on standard achiral columns, as diastereomers have different physical properties. nih.govchromforum.org However, resolving all four stereoisomers typically requires a chiral column. The development of a successful chiral separation method involves screening different types of CSPs and optimizing chromatographic conditions such as temperature and mobile phase composition (for HPLC) or carrier gas flow and temperature programming (for GC). hplc.eunih.gov The goal is to achieve baseline resolution of all stereoisomeric peaks, allowing for accurate quantification of each.

Table 2: Principles of Chiral Separation for this compound

| Parameter | Description | Relevance to Analysis |

| Chiral Stationary Phase (CSP) | A stationary phase containing a single enantiomer of a chiral selector. | Essential for creating a chiral environment to differentiate between the enantiomers of the analyte. azom.com |

| Analyte-CSP Interactions | Differential interactions (e.g., hydrogen bonding, dipole-dipole, steric hindrance) between each enantiomer and the CSP. | The basis of separation; stronger interaction leads to longer retention time. mdpi.com |

| Resolution (Rs) | A quantitative measure of the degree of separation between two chromatographic peaks. | A value of Rs ≥ 1.5 indicates baseline separation, which is necessary for accurate purity assessment. nih.gov |

| Enantiomeric Excess (% ee) | A measure of the purity of a chiral sample. | Calculated from the peak areas of the two enantiomers: % ee = |(Area₁ - Area₂)/(Area₁ + Area₂) * 100|. nih.gov |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, which includes both infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. youtube.com These techniques are highly effective for identifying the functional groups present in a compound. While both methods measure vibrational transitions, they are based on different physical principles (IR absorption and Raman scattering) and often provide complementary information due to different selection rules. youtube.com

For this compound, the IR and Raman spectra would be dominated by vibrations associated with the alkane structure (C-H and C-C bonds) and the characteristic carbon-bromine bond. The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions unique to the molecule, arising from C-C stretching and various bending and twisting vibrations. missouri.edudocbrown.info This region is particularly useful for confirming the identity of a compound by matching its spectrum to a reference.

The most diagnostic vibrations for this molecule are the C-H stretching and bending modes and the C-Br stretching mode.

C-H Stretching: Strong absorptions are expected in the region of 2850-2975 cm⁻¹ corresponding to the stretching vibrations of the sp³-hybridized C-H bonds in the cyclopentane ring and the propyl side chain. docbrown.info

C-H Bending: Absorptions due to the bending (scissoring, wagging, twisting) of the CH₂ and CH₃ groups appear in the 1480-1270 cm⁻¹ range. docbrown.info

C-Br Stretching: The carbon-bromine stretching vibration is expected to appear at lower wavenumbers, typically in the range of 690-515 cm⁻¹. libretexts.orgorgchemboulder.com This absorption can sometimes be weak or obscured by other peaks in the fingerprint region, but its presence is a key indicator of an alkyl bromide. orgchemboulder.com

Raman spectroscopy is often particularly useful for observing symmetric, non-polar bonds. While the C-Br bond is polar, the C-C stretching vibrations of the cyclopentane ring can give rise to strong Raman signals. nih.govresearchgate.net The combination of IR and Raman data provides a more complete picture of the vibrational modes of the molecule. rsc.org

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| C-H Stretch | Alkane (sp³ C-H) | 2850 - 2975 | Strong | Strong |

| CH₂/CH₃ Bend | Alkane (H-C-H) | 1350 - 1470 | Medium | Medium |

| C-Br Stretch | Alkyl Bromide (C-Br) | 515 - 690 | Medium to Strong | Strong |

| Cyclopentane Ring Vibrations | Cycloalkane (C-C) | Fingerprint Region (e.g., ~890 cm⁻¹ ring breathing) | Medium to Weak | Medium to Strong |

This table presents typical ranges for the indicated vibrational modes based on established spectroscopic data for similar structures. docbrown.infoorgchemboulder.comnih.gov

Computational Chemistry and Theoretical Studies of 3 Bromo 2 Methylpropyl Cyclopentane

Conformational Analysis and Energy Landscape Exploration

The conformational flexibility of (3-bromo-2-methylpropyl)cyclopentane is a critical determinant of its physical and chemical properties. The molecule's structure, characterized by a cyclopentane (B165970) ring and a substituted propyl chain, allows for a multitude of spatial arrangements, or conformers. The cyclopentane ring itself can adopt various puckered conformations, such as the envelope and twist forms, to alleviate ring strain. Furthermore, rotation around the single bonds of the 2-methylpropyl side chain introduces additional degrees of freedom.

The relative energies of these different conformers define the potential energy surface of the molecule. Exploration of this energy landscape is crucial for identifying the most stable, low-energy conformations that are likely to be predominantly populated at equilibrium. Computational methods, such as molecular mechanics and quantum chemical calculations, can be employed to systematically explore the conformational space and determine the relative stabilities of different isomers.

Quantum Chemical Calculations

To gain a deeper understanding of the electronic properties and reactivity of this compound, quantum chemical calculations are indispensable. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure and energy.

Density Functional Theory (DFT) for Electronic Structure, Stability, and Vibrational Frequencies

Density Functional Theory (DFT) has emerged as a robust and computationally efficient method for investigating the electronic structure of molecules. By approximating the electron density, DFT can accurately predict a range of properties for this compound.

The electronic structure, including the distribution of electron density and the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), can be determined. The HOMO-LUMO gap is a key indicator of the molecule's kinetic stability and chemical reactivity.

DFT calculations also allow for the determination of the molecule's thermodynamic stability by calculating its total electronic energy. By comparing the energies of different optimized geometries, the most stable conformers can be identified. Furthermore, the calculation of vibrational frequencies provides a theoretical infrared (IR) spectrum, which can aid in the characterization of the molecule and serves as a valuable comparison for future experimental studies.

Molecular Dynamics Simulations for Conformational Dynamics

While quantum chemical calculations provide a static picture of the molecule's conformations, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the conformational changes and intermolecular interactions of this compound in a simulated environment, such as in a solvent.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry serves as a powerful tool for predicting the spectroscopic signatures of molecules, which are essential for their experimental identification and characterization.

As mentioned, DFT calculations can yield theoretical vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound.

Applications in Organic Synthesis and Materials Science

Precursor in the Synthesis of Complex Organic Molecules

The synthesis of complex organic molecules, particularly those with biological activity, often relies on the use of well-defined building blocks that can be elaborated into more intricate structures. (3-bromo-2-methylpropyl)cyclopentane is poised to be such a building block, offering both a desirable cyclic core and a handle for further chemical modification.

The cyclopentane (B165970) ring is a common feature in a diverse range of natural products, many of which exhibit important biological activities. oregonstate.edunih.gov The synthesis of these molecules often requires the use of functionalized cyclopentane derivatives that can be incorporated into the target structure. oregonstate.edu While direct use of this compound has not been extensively documented, its structure is analogous to intermediates used in the synthesis of various natural products. For instance, the cyclopentane core is central to the structure of prostaglandins, certain steroids, and a variety of terpenes.

The utility of halogenated cyclopentane derivatives in the synthesis of complex natural products is well-established. For example, brominated cyclopentanes can serve as precursors to organometallic reagents, which can then participate in carbon-carbon bond-forming reactions to build up the carbon skeleton of the natural product.

Table 1: Examples of Natural Products Featuring Cyclopentane Scaffolds

| Natural Product | Structural Feature | Potential Synthetic Relevance of this compound |

| Prostaglandins | Substituted cyclopentane ring | Precursor to side-chain elaboration |

| Iridoids | Fused cyclopentane ring systems | Building block for the cyclopentanopyran skeleton |

| Carbocyclic Nucleosides | Cyclopentane replacing the furanose ring | Analogue for antiviral and anticancer agents |

The presence of stereocenters in this compound makes it a valuable chiral building block for the stereoselective synthesis of complex organic molecules. rsc.org The development of synthetic methods that control the three-dimensional arrangement of atoms is a major focus of modern organic chemistry, as the biological activity of a molecule is often dependent on its stereochemistry. youtube.com

The stereoselective synthesis of chiral molecules can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or chiral starting materials. This compound, if resolved into its individual enantiomers or diastereomers, could be employed as a chiral starting material to introduce specific stereocenters into a target molecule. The stereochemistry of the final product would be controlled by the stereochemistry of the starting material. The synthesis of chiral 3-aryl-1-alkynes, for example, has been achieved with high stereoselectivity using chiral bromoallenes as precursors. nih.gov This highlights the potential of chiral alkyl bromides in stereoselective transformations.

Development of Novel Organic Frameworks and Functionalized Molecules

The ability to create highly substituted and multi-functionalized molecules is essential for the development of new materials and for probing the structure-activity relationships of biologically active compounds. The reactivity of the carbon-bromine bond in this compound provides a gateway to a wide range of functional group transformations.

Highly substituted cyclopentanes are important targets in organic synthesis due to their prevalence in natural products and their potential applications in medicinal chemistry. nih.govorganic-chemistry.org The synthesis of such molecules often involves the sequential addition of substituents to a cyclopentane core. Starting from this compound, the bromine atom can be displaced by a variety of nucleophiles to introduce new functional groups.

Furthermore, the bromine can be used to form an organometallic reagent, such as a Grignard or organolithium reagent, which can then be reacted with a wide range of electrophiles to form new carbon-carbon bonds. This approach allows for the introduction of diverse substituents onto the cyclopentane ring, leading to a library of highly substituted derivatives. Research on the preparation of functionalized cyclopentane derivatives has explored various synthetic routes, including those starting from polyfunctional cyclopentanes that can be converted to brominated intermediates. beilstein-journals.orgnih.govresearchgate.net

The creation of molecules with multiple functional groups is a key objective in advanced organic chemistry, as these compounds can serve as versatile intermediates in the synthesis of complex targets or as components of functional materials. ncert.nic.in The presence of both a cyclopentane ring and a reactive bromine atom in this compound allows for the introduction of at least two distinct points of functionality.

For example, the bromine atom could be converted to an azide, which could then undergo a "click" reaction to attach a wide variety of molecular fragments. Simultaneously, the cyclopentane ring could be functionalized through C-H activation or other methods. This dual functionalization capability makes this compound a potentially valuable tool for the construction of complex molecular architectures.

Role in Polymer Chemistry and Advanced Materials

The incorporation of cyclic structures into polymer backbones can have a profound impact on the properties of the resulting materials. Cyclopentane-containing polymers, for instance, may exhibit enhanced thermal stability, rigidity, and specific optical properties. researchgate.net

Table 2: Potential Polymer Architectures Incorporating this compound Derivatives

| Polymer Type | Monomer Derivative | Potential Properties |

| Polyacrylates | (3-(acryloyloxy)-2-methylpropyl)cyclopentane | Enhanced thermal stability, specific refractive index |

| Poly(vinyl ethers) | (3-(vinyloxy)-2-methylpropyl)cyclopentane | Modified glass transition temperature, altered solubility |

| Polyesters | Diol or diacid derived from this compound | Increased rigidity, improved mechanical strength |

Monomer Component for Specialty Polymer Synthesis

The structure of this compound allows it to be considered as a potential monomer or co-monomer in the synthesis of specialty polymers. Alkyl halides are known to be precursors in various polymerization reactions. numberanalytics.com The presence of the bromo group provides a reactive site for polymerization, particularly in controlled radical polymerization techniques or in the formation of polyolefins through specific catalytic processes.

The bulky cyclopentyl and methyl groups would be expected to impart specific properties to the resulting polymer, such as increased rigidity, a higher glass transition temperature (Tg), and altered solubility characteristics compared to polymers with linear alkyl side chains. The incorporation of such a sterically hindered monomer could be a strategy to create polymers with tailored thermal and mechanical properties.

For instance, in a hypothetical co-polymerization with a common monomer like styrene (B11656), the this compound could be incorporated to modify the properties of the resulting polystyrene. The bulky side chains would likely disrupt the packing of the polymer chains, potentially leading to a material with a different refractive index or enhanced thermal stability.

Hypothetical Research Findings: Co-polymerization of Styrene with this compound

A research group could theoretically investigate the co-polymerization of styrene with varying molar percentages of this compound. The resulting co-polymers would be analyzed for their molecular weight, polydispersity index (PDI), and thermal properties. The data from such a hypothetical study is presented in the table below.

| Molar % of this compound | Number Average Molecular Weight (Mn, kDa) | Polydispersity Index (PDI) | Glass Transition Temperature (Tg, °C) |

|---|---|---|---|

| 0 | 150 | 1.5 | 100 |

| 5 | 145 | 1.6 | 108 |

| 10 | 140 | 1.7 | 115 |

| 20 | 130 | 1.8 | 128 |

The hypothetical data suggests that with increasing incorporation of this compound, the glass transition temperature of the co-polymer increases, indicating a more rigid material. The molecular weight shows a slight decrease, and the polydispersity index increases, which could be attributed to the steric hindrance of the bulky monomer affecting the polymerization kinetics.

Development of Functional Cross-linking Agents

Cross-linking is a critical process in polymer chemistry to enhance the mechanical strength, thermal stability, and chemical resistance of polymeric materials. Bifunctional molecules are often employed as cross-linking agents to form bridges between polymer chains. lumiprobe.com While this compound is a monofunctional halide, it can be chemically modified to create a bifunctional or multifunctional cross-linking agent.

For example, the cyclopentyl ring could undergo functionalization to introduce a second reactive group. Alternatively, the bromo group could be used to attach the molecule to a polymer backbone, and subsequent reactions could activate the cyclopentyl group for cross-linking.

A more direct, albeit hypothetical, application would be in systems where the initial alkyl halide can participate in a cross-coupling reaction. For instance, in a polymer with pendant nucleophilic sites, the this compound could react to form initial linkages. While not a traditional cross-linker on its own, its structure could be part of a multi-step cross-linking strategy. The use of alkyl dihalides has been shown to be effective in crosslinking polymers like polypyrrole. acs.org

Hypothetical Research Findings: Cross-linking of a Polyamide with a Derivative of this compound

To illustrate this, consider a hypothetical derivative, 1-(3-bromo-2-methylpropyl)-3,4-diaminocyclopentane, where the cyclopentyl ring has been functionalized with amine groups. This molecule could act as a cross-linking agent for polymers containing electrophilic groups, such as those with anhydride (B1165640) functionalities. google.com The table below presents hypothetical data on the effect of this cross-linking agent on the properties of a polyamide.

| Cross-linker Concentration (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Swell Ratio in Toluene |

|---|---|---|---|

| 0 | 50 | 200 | 5.5 |

| 1 | 65 | 150 | 3.2 |

| 2 | 80 | 100 | 2.1 |

| 5 | 95 | 50 | 1.5 |

The hypothetical results indicate that as the concentration of the cross-linking agent increases, the tensile strength of the polyamide improves, while the elongation at break and the swell ratio in an organic solvent decrease. This is consistent with the formation of a more rigid and solvent-resistant cross-linked network.

Strategies for Post-Polymerization Functionalization

Post-polymerization modification is a powerful technique for introducing new functionalities into existing polymers, allowing for the fine-tuning of their properties without altering the main polymer backbone. nih.govrsc.org The reactive bromo group in this compound makes it a suitable candidate for use as a functionalizing agent in such strategies.

A polymer with nucleophilic side chains, such as a polyamine or a polymer with pendant alkoxide groups, could be reacted with this compound. This would graft the bulky cyclopentylmethylpropyl group onto the polymer, thereby altering its physical and chemical properties. This approach is advantageous as it allows for the synthesis of a library of functionalized polymers from a single parent polymer. acs.org

The introduction of the bulky, hydrophobic this compound side group could be used to modify the surface properties of a material, for example, to increase its hydrophobicity. The efficiency of such grafting reactions is crucial and often depends on the reaction conditions and the nature of the polymer.

Hypothetical Research Findings: Surface Modification of a Poly(vinyl alcohol) Film

A hypothetical study could explore the surface modification of a hydrophilic poly(vinyl alcohol) (PVA) film by grafting this compound onto its surface. The success of the modification would be assessed by measuring the water contact angle on the film's surface.

| Reaction Time with this compound (hours) | Degree of Grafting (%) | Water Contact Angle (°) |

|---|---|---|

| 0 | 0 | 35 |

| 2 | 15 | 65 |

| 6 | 40 | 95 |

| 12 | 65 | 110 |

The hypothetical data demonstrates that as the reaction time increases, more this compound is grafted onto the PVA film, leading to a significant increase in the water contact angle. This indicates a transformation of the surface from hydrophilic to hydrophobic. Such a modification could be useful in creating water-repellent coatings.

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Environmentally Benign Synthetic Pathways

The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes. For a compound like (3-bromo-2-methylpropyl)cyclopentane, this translates to developing synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous reagents.

Future research should focus on moving away from traditional bromination methods that often employ harsh reagents and produce significant waste. Key areas of investigation include:

Green Solvents and Reagents: Exploration of alternative reaction media such as ionic liquids, supercritical fluids, or even water could significantly reduce the environmental impact of synthesis. The use of greener brominating agents, such as those generated in situ from bromide salts and an oxidant, presents a more atom-economical and safer alternative to molecular bromine.

Biocatalytic Halogenation: A promising avenue is the use of halogenase enzymes. These biocatalysts can perform highly selective halogenations under mild, aqueous conditions. Future work could involve identifying or engineering halogenases that can act on non-activated C-H bonds in substrates like 2-methyl-1-cyclopentylpropane to directly install the bromine atom with high regioselectivity. Flavin-dependent halogenases (FDHs) are particularly noteworthy for their ability to catalyze the selective halogenation of electron-rich aromatic and enolate groups, and their engineering for broader substrate scopes is an active area of research.

Photocatalytic Methods: Visible-light photoredox catalysis offers a powerful tool for the formation of C-Br bonds under mild conditions. Research into photocatalytic systems that can selectively activate and brominate the primary C-H bond in the 2-methylpropyl side chain would be a significant advancement. These methods often use readily available and less toxic reagents, aligning with the principles of green chemistry.

Exploration of Highly Stereoselective and Regioselective Transformations

The presence of a stereocenter at the 2-position of the propyl chain in this compound highlights the importance of stereocontrol in its synthesis and subsequent reactions. Furthermore, achieving high regioselectivity in the initial bromination and in further functionalization is crucial for obtaining pure products and avoiding tedious separation processes.

Future research in this area should aim to:

Control Regioselectivity in C-H Bromination: For the synthesis of this compound from 2-methyl-1-cyclopentylpropane, controlling the bromination to occur exclusively at the primary carbon is a challenge. Radical halogenation, a common method for functionalizing alkanes, often leads to a mixture of products due to the differing stabilities of primary, secondary, and tertiary radicals. Future work should explore catalytic systems that can direct the halogenation to the desired position, potentially through the use of directing groups or shape-selective catalysts like zeolites.

Develop Enantioselective Synthetic Routes: The synthesis of enantiomerically pure (R)- or (S)-(3-bromo-2-methylpropyl)cyclopentane is a key objective. This could be achieved through several strategies:

Asymmetric Catalysis: The use of chiral catalysts, including organocatalysts and transition-metal complexes, to control the stereochemistry of the C-Br bond formation is a major area for future exploration. For instance, developing catalytic systems for the enantioselective bromination of prochiral substrates would be highly valuable.

Resolution of Racemic Mixtures: While less ideal than asymmetric synthesis, the development of efficient methods for resolving a racemic mixture of this compound could provide access to the individual enantiomers.

Starting from Chiral Precursors: Synthesizing the target molecule from readily available chiral starting materials is another viable approach.

The following table summarizes potential strategies for achieving stereoselective and regioselective synthesis of this compound.

| Transformation Type | Potential Strategy | Future Research Focus |

|---|---|---|

| Regioselective Bromination | Directed C-H functionalization | Development of removable directing groups that favor primary C-H activation. |

| Shape-selective catalysis | Design of microporous materials (e.g., zeolites) with pores sized to allow bromination at the terminal position. | |

| Stereoselective Synthesis | Organocatalytic halogenation | Exploration of chiral amine or phosphine (B1218219) catalysts for enantioselective bromination reactions. |

| Transition-metal catalysis | Discovery of chiral transition-metal complexes that can catalyze the enantioselective C-H bromination of unactivated alkanes. |

Discovery and Optimization of Novel Catalytic Systems for Efficient Functionalization

The carbon-bromine bond in this compound serves as a versatile handle for a wide range of chemical transformations, including nucleophilic substitutions and cross-coupling reactions. The discovery and optimization of novel catalytic systems to efficiently carry out these functionalizations are crucial for expanding the synthetic utility of this compound.

Future research should focus on:

Advanced Cross-Coupling Reactions: While traditional palladium-catalyzed cross-coupling reactions are well-established, there is a continuous drive to develop more robust, efficient, and sustainable catalytic systems. Research into catalysts based on more abundant and less toxic metals, such as iron or copper, for the coupling of this compound with various nucleophiles would be a significant contribution.

Photoredox and Dual Catalysis: The use of photoredox catalysis can enable novel transformations that are not accessible through traditional thermal methods. Future work could explore the combination of photoredox catalysis with other catalytic modes (e.g., transition metal catalysis or organocatalysis) to achieve challenging functionalizations of this compound under mild conditions.

Enzyme-Catalyzed Functionalization: The use of enzymes for the functionalization of alkyl halides is a growing area of research. Enzymes such as dehalogenases could be engineered to catalyze the stereospecific substitution of the bromide with other functional groups, providing a green and highly selective method for diversification.

Integration with Flow Chemistry and Automated Synthesis for Scalable Production

The transition from laboratory-scale synthesis to industrial production requires processes that are safe, scalable, and efficient. Flow chemistry and automated synthesis offer significant advantages in this regard, particularly for reactions that are exothermic, use hazardous reagents, or require precise control over reaction parameters.

Future research directions in this area include:

Continuous Flow Halogenation: The development of continuous flow processes for the synthesis of this compound can enhance safety, especially if hazardous reagents like molecular bromine are used. Flow reactors offer superior heat and mass transfer, allowing for better control over reaction conditions and potentially improving selectivity and yield.

Automated Reaction Optimization: Automated synthesis platforms can be used to rapidly screen a wide range of reaction conditions (e.g., catalysts, solvents, temperatures) to identify the optimal parameters for the synthesis and functionalization of this compound. This can significantly accelerate the development of robust and efficient synthetic routes.

The table below outlines the potential benefits of integrating flow chemistry and automation in the synthesis of this compound.

| Technology | Application to this compound Synthesis | Key Advantages |

|---|---|---|

| Flow Chemistry | Continuous synthesis of the target compound. | Enhanced safety, improved heat and mass transfer, better control over reaction parameters, potential for higher yields and selectivity. beilstein-journals.orgresearchgate.net |

| Automated Synthesis | High-throughput screening of reaction conditions for synthesis and functionalization. | Rapid optimization of reaction parameters, accelerated discovery of new synthetic routes, increased reproducibility. tandfonline.com |

| Telescoped Synthesis | Multi-step synthesis of derivatives in a single, continuous process. | Reduced waste, minimized manual handling, improved overall process efficiency. |

Application of Advanced Spectroscopic and Computational Approaches for Real-Time Reaction Monitoring and Design

A deeper understanding of reaction mechanisms and kinetics is essential for the development of efficient and robust chemical processes. Advanced spectroscopic and computational tools can provide invaluable insights into the synthesis and reactions of this compound.

Future research in this area should involve:

In Situ Reaction Monitoring: The use of in situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, can provide real-time information on the concentration of reactants, intermediates, and products. This allows for precise monitoring of reaction progress, identification of reaction endpoints, and detection of any side reactions, leading to better process control and optimization.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate activation energies, and predict the regioselectivity and stereoselectivity of reactions. acs.org For the synthesis of this compound, computational studies could help in understanding the factors that govern the selectivity of C-H bromination and in designing more selective catalysts.

Machine Learning for Reaction Optimization: Machine learning algorithms can be trained on experimental data to predict reaction outcomes and identify optimal reaction conditions. researchgate.netbeilstein-journals.org By integrating machine learning with automated synthesis platforms, it is possible to create self-optimizing systems that can rapidly discover the best conditions for the synthesis and functionalization of this compound.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing (3-bromo-2-methylpropyl)cyclopentane, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via bromination of its alcohol precursor, (3-hydroxy-2-methylpropyl)cyclopentane, using hydrobromic acid (HBr) or phosphorus tribromide (PBr₃) under reflux conditions. Alternatively, alkylation of cyclopentane with a pre-formed brominated alkyl halide (e.g., 3-bromo-2-methylpropyl bromide) in the presence of a Lewis acid catalyst (e.g., AlCl₃) may be employed. Optimization involves controlling reaction temperature (40–80°C) and solvent polarity (e.g., dichloromethane or ether) to minimize side reactions .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm the presence of the cyclopentane ring, methyl group, and bromine-substituted propyl chain. Key signals include downfield shifts for the brominated carbon (~δ 30–40 ppm in ¹³C NMR) and splitting patterns reflecting branching.

- Gas Chromatography-Mass Spectrometry (GC-MS) : Used to assess purity and molecular ion peaks (e.g., [M]⁺ at m/z ~204).

- Infrared (IR) Spectroscopy : C-Br stretching vibrations (~550–650 cm⁻¹) validate bromine incorporation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of vapors.

- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite).

- Storage : Keep in airtight, dark containers at ≤4°C to prevent degradation .

Advanced Research Questions

Q. How do steric effects in this compound influence its reactivity in SN1 vs. SN2 mechanisms?

- Methodology : The branched 2-methyl group creates steric hindrance, disfavoring bimolecular pathways (SN2). Instead, SN1 mechanisms may dominate due to carbocation stabilization at the tertiary carbon. Experimental evidence includes:

- Kinetic Studies : First-order kinetics in solvolysis reactions (e.g., ethanol/water mixtures).

- Stereochemical Analysis : Racemization in chiral derivatives supports carbocation intermediates .

Q. What competing elimination pathways occur during nucleophilic substitution reactions, and how can they be suppressed?

- Methodology :

- E2 Elimination : Favored under basic conditions (e.g., NaOH in ethanol), producing alkenes. To minimize:

- Use polar aprotic solvents (e.g., DMSO) to stabilize transition states.

- Lower reaction temperatures (<50°C) to reduce thermal activation.

- Competitive Analysis : Monitor byproducts via GC-MS and adjust base strength (e.g., use K₂CO₃ instead of KOtBu) .

Q. How can computational chemistry models predict reaction pathways for this compound synthesis?

- Methodology :

- Density Functional Theory (DFT) : Calculate transition-state energies for bromination or alkylation steps. Key parameters include bond dissociation energies (C-Br: ~70 kcal/mol) and steric maps.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics.

- Validation : Compare computational results with experimental yields and activation energies .

Q. What applications does this compound have in material science research?

- Methodology :

- Dielectric Relaxation Studies : Investigate dipole reorientation dynamics in non-polar solvents using broadband dielectric spectroscopy.

- Polymer Chemistry : Serve as a crosslinking agent in silicone-based polymers.

- Surface Modification : Functionalize nanoparticles via bromine-mediated coupling reactions .

Data Contradictions and Resolution

Q. How can conflicting data on reaction yields be resolved when synthesizing this compound?

- Methodology :

- Reproducibility Checks : Standardize reagent purity (e.g., anhydrous HBr) and moisture-free conditions.

- Statistical Analysis : Use Design of Experiments (DoE) to identify critical variables (e.g., temperature, catalyst loading).

- Cross-Validation : Compare NMR and GC-MS data across multiple trials to isolate outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.